molecular formula C27H20N6OS2 B11573828 2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-YL)acetamide

2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-YL)acetamide

Cat. No.: B11573828
M. Wt: 508.6 g/mol
InChI Key: SIEYMBYCMLWIHI-UHFFFAOYSA-N
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Description

2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of triazinoindole derivatives. This compound is characterized by its unique structure, which includes a triazinoindole core, a thiazolyl group, and a benzyl substituent.

Preparation Methods

The synthesis of 2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE involves multiple steps, starting with the preparation of the triazinoindole core. This core can be synthesized by the reaction of 3-(3-butenylthio) and 3-prenylthio-5H-[1,2,4]thiazino[5,6-b]indoles with bromine and iodine Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity .

Chemical Reactions Analysis

2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE can be compared with other triazinoindole derivatives, such as:

Biological Activity

The compound 2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-YL)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a triazine-indole core and thiazole moiety, suggest a diverse range of biological activities. This article explores the biological activity of this compound, supported by relevant data tables, research findings, and case studies.

Structural Overview

The compound's structure can be broken down into several key components:

  • Triazino-Indole Framework : This core is known for its diverse pharmacological properties.
  • Thiazole Moiety : Commonly associated with various biological activities including anticancer and antimicrobial effects.
  • Sulfur Linkage : The sulfur atom plays a crucial role in the compound's reactivity and interaction with biological targets.

Molecular Formula and Properties

PropertyValue
Molecular FormulaC20H16N8O2S
Molecular Weight436.5 g/mol
XLogP3-AA4.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count7

Anticancer Activity

Preliminary studies indicate that This compound exhibits notable anticancer properties. A series of assays were conducted to evaluate its efficacy against various cancer cell lines.

Case Study: Cytotoxicity Assay

In a study assessing cytotoxicity against A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines, the compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin.

Cell LineIC50 (µM)Reference Drug IC50 (µM)
A-43115.525
Jurkat12.320

These results suggest that the compound may have a higher potency in inhibiting cell proliferation compared to established treatments.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In vitro studies showed effectiveness against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16

These findings indicate the potential use of this compound as an antibacterial agent.

The mechanism underlying the biological activity of this compound is believed to involve interaction with specific protein targets within cancer cells and bacteria. Molecular docking studies have suggested that it binds effectively to the active sites of key enzymes involved in cell proliferation and bacterial metabolism.

Comparative Analysis with Related Compounds

To contextualize the biological activity of This compound , it is useful to compare it with structurally similar compounds.

Comparison Table

Compound NameStructureUnique Features
Benzothiazole DerivativesStructureKnown for antifungal properties
Thiadiazole DerivativesStructureExhibits antimicrobial activity
N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[...]StructureContains oxadiazole; potential for varied interactions

The distinct combination of thiazole and triazine-indole structures in our compound may enhance its biological activity compared to simpler analogs.

Properties

Molecular Formula

C27H20N6OS2

Molecular Weight

508.6 g/mol

IUPAC Name

2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C27H20N6OS2/c34-23(29-26-28-21(16-35-26)19-11-5-2-6-12-19)17-36-27-30-25-24(31-32-27)20-13-7-8-14-22(20)33(25)15-18-9-3-1-4-10-18/h1-14,16H,15,17H2,(H,28,29,34)

InChI Key

SIEYMBYCMLWIHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC(=O)NC5=NC(=CS5)C6=CC=CC=C6

Origin of Product

United States

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